Product packaging for Dextrallorphan(Cat. No.:CAS No. 5822-43-5)

Dextrallorphan

Cat. No.: B1241722
CAS No.: 5822-43-5
M. Wt: 283.4 g/mol
InChI Key: OZYUPQUCAUTOBP-NEWSRXKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dextrallorphan, also known as this compound, is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO B1241722 Dextrallorphan CAS No. 5822-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5822-43-5

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

(1S,9S,10S)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m1/s1

InChI Key

OZYUPQUCAUTOBP-NEWSRXKRSA-N

SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Isomeric SMILES

C=CCN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Synonyms

dextrallorphan
dextrallorphan hydrobromide, (9alpha,13alpha,14alpha)-isomer
dextrallorphan hydrochloride
dextrallorphan, (+-)-isome

Origin of Product

United States

Foundational & Exploratory

Dextrallorphan's Sigma-1 Receptor Agonist Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan (DXA), the dextrorotatory enantiomer of the morphinan levallorphan, is a synthetic compound primarily recognized for its dual activity as a sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] While its NMDA receptor activity has been extensively studied, its role as a σ1 receptor agonist is of significant interest for its potential therapeutic applications in neuroprotection and neuropsychiatric disorders. This technical guide provides an in-depth overview of the core pharmacology of this compound's interaction with the σ1 receptor, focusing on its binding affinity, functional activity, and the associated signaling pathways. Detailed experimental methodologies are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and the Sigma-1 Receptor

This compound is a morphinan derivative that exhibits a complex pharmacological profile.[1] It displays negligible affinity for the σ2, μ-opioid, or δ-opioid receptors, as well as for serotonin and norepinephrine transporters, highlighting its relative selectivity for the σ1 and NMDA receptors.[1]

The σ1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3][4][5] In its inactive state, the σ1 receptor is bound to the chaperone protein BiP (Binding immunoglobulin Protein).[4][6] Upon agonist binding, such as with this compound, the σ1 receptor dissociates from BiP, allowing it to translocate and interact with various client proteins, thereby modulating a range of intracellular signaling pathways.[4][6] These pathways are critically involved in regulating calcium homeostasis, mitigating ER stress, and promoting cellular survival, making the σ1 receptor an attractive therapeutic target for a variety of central nervous system (CNS) disorders.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and the related compound Dextromethorphan at the σ1 receptor.

Table 1: this compound Binding Affinity and Functional Data for Sigma-1 Receptor

ParameterValueSpecies/TissueAssay TypeReference
IC5010,000 ± 1,500 nMRat BrainRadioligand Binding[6]
IC5010,000 ± 1,000 nMRat PituitaryRadioligand Binding[6]
Concentration for 50% Inhibition67 nMGuinea-pig BrainInhibition of Etorphine-Inaccessible Sites[2]
Ki16.1 nM-Radioligand Binding[7]
IC50163 nM-Radioligand Binding[7]

Table 2: Dextromethorphan Binding Affinity Data for Sigma-1 Receptor (for comparison)

ParameterValueSpecies/TissueAssay TypeReference
Ki~400 nM-Saturation Binding Assay[8]
Ki142 - 652 nM-Radioligand Binding[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize the interaction of ligands like this compound with the σ1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

G prep Membrane Preparation (e.g., from guinea pig liver) incubate Incubation: - Membranes - Radioligand (3H-pentazocine) - this compound (varying concentrations) prep->incubate filter Rapid Filtration (to separate bound and free radioligand) incubate->filter wash Washing of Filters filter->wash scint Scintillation Counting (to quantify bound radioactivity) wash->scint analyze Data Analysis (IC50 and Ki determination) scint->analyze

Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in σ1 receptors (e.g., guinea pig liver) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective σ1 receptor radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled σ1 ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[9][10][11][12]

Intracellular Calcium Imaging Assay

This protocol is used to assess the functional agonist activity of this compound at the σ1 receptor by measuring changes in intracellular calcium concentration.

Experimental Workflow:

G cell_prep Cell Culture and Plating (e.g., SH-SY5Y, PC12 cells) dye_loading Loading with Calcium Indicator Dye (e.g., Fura-2 AM) cell_prep->dye_loading baseline Baseline Fluorescence Measurement dye_loading->baseline stimulate Stimulation with this compound baseline->stimulate record Recording of Fluorescence Changes (using a fluorescence microscope) stimulate->record analyze Data Analysis (quantification of calcium response) record->analyze

Calcium Imaging Assay Workflow.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the σ1 receptor (e.g., SH-SY5Y, PC12, or primary neurons) on glass coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a physiological saline solution and record the baseline fluorescence intensity at two different excitation wavelengths.

  • Stimulation: Apply this compound to the cells via the perfusion system.

  • Recording: Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths, which is proportional to the intracellular calcium concentration. Quantify the peak change in the fluorescence ratio in response to this compound to determine the agonist-induced calcium mobilization.[13][14][15][16][17]

Patch-Clamp Electrophysiology

This protocol is used to investigate the modulatory effects of this compound on the activity of specific ion channels through the activation of the σ1 receptor.

Experimental Workflow:

G cell_prep Preparation of Cells (e.g., primary neurons, oocytes expressing ion channels) pipette Fabrication of Glass Micropipette cell_prep->pipette seal Formation of Giga-ohm Seal (between pipette and cell membrane) pipette->seal config Establishment of Recording Configuration (e.g., whole-cell, inside-out) seal->config record_base Baseline Ion Channel Current Recording config->record_base apply_dex Application of this compound record_base->apply_dex record_effect Recording of Ion Channel Current in the presence of this compound apply_dex->record_effect analyze Data Analysis (current amplitude, kinetics) record_effect->analyze G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active dissociates from BiP ip3r IP3 Receptor ca_er Ca2+ Release from ER ip3r->ca_er mediates vdac VDAC ca_mito Ca2+ Uptake into Mitochondria vdac->ca_mito atp ATP Production dex This compound dex->s1r_bip binds s1r_active->ip3r modulates ca_er->vdac enters via ca_mito->atp G dex This compound s1r σ1 Receptor dex->s1r activates ire1 IRE1α s1r->ire1 stabilizes er_stress ER Stress er_stress->ire1 activates apoptosis Apoptosis er_stress->apoptosis can lead to xbp1 XBP1s ire1->xbp1 promotes splicing of chaperones Chaperone Upregulation xbp1->chaperones induces chaperones->er_stress alleviates chaperones->apoptosis inhibits

References

An In-depth Technical Guide to Dextrallorphan: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan, a morphinan derivative, serves as a significant scaffold in neuropharmacology, primarily exhibiting activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist. This dual activity makes it and its analogs compelling candidates for the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound and its structural analogs. Detailed experimental protocols for synthesis and key pharmacological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

Introduction to the Morphinan Scaffold

The morphinan skeleton is a rigid tetracyclic structure that has given rise to a vast array of pharmacologically active compounds, including opioids, antitussives, and dissociative agents. This compound ((+)-17-allyl-morphinan-3-ol) belongs to the dextrorotatory series of morphinans, which are notably devoid of significant opioid receptor activity. Instead, their pharmacological effects are primarily mediated through interactions with NMDA and sigma receptors. This compound is the N-allyl derivative of dextrorphan, the primary active metabolite of the common antitussive dextromethorphan. As an NMDA receptor antagonist, this compound is approximately twice as potent as dextromethorphan and five-fold less potent than dextrorphan in vivo.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically begins with the commercially available dextromethorphan or its precursors. A common strategy involves the N-demethylation of dextromethorphan to yield nordextromethorphan (3-methoxy-17-methylmorphinan), which can then be N-alkylated with various substituents. Subsequent O-demethylation affords the corresponding 3-hydroxy morphinan derivatives, including this compound.

General Experimental Protocol for N-Alkylation and O-Demethylation

A representative synthetic route is the preparation of N-substituted dextrorphan analogs from dextromethorphan.

  • N-Demethylation of Dextromethorphan: Dextromethorphan hydrobromide is treated with a chloroformate, such as 2,2,2-trichloroethyl chloroformate, in a suitable solvent like toluene at reflux to yield the corresponding carbamate. Subsequent cleavage of the carbamate, for example, with zinc dust in acetic acid, provides the N-desmethyl intermediate, nordextromethorphan.

  • N-Alkylation: Nordextromethorphan is then reacted with an appropriate alkyl halide (e.g., allyl bromide for this compound synthesis) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired N-substituted 3-methoxy-morphinan.

  • **O

The Discovery and Synthesis of Dextrallorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan, a dextrorotatory morphinan derivative, has emerged as a significant pharmacological tool due to its distinct profile as a sigma-1 (σ₁) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting a plausible synthetic pathway based on established morphinan synthesis methodologies. It includes detailed, albeit inferred, experimental protocols, a comprehensive summary of its pharmacological properties in a structured tabular format, and visualizations of its signaling pathway and synthetic workflow to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound ((+)-(13α,14α)-17-allylmorphinan-3-ol) is a synthetic morphinan that has garnered interest in neuroscience research.[1] Unlike its levorotatory counterpart, levallorphan, which exhibits potent opioid activity, this compound possesses negligible affinity for opioid receptors.[1] Its pharmacological actions are primarily mediated through its agonist activity at the σ₁ receptor and antagonist activity at the NMDA receptor.[1] This dual activity makes it a valuable molecular probe for studying the roles of these receptor systems in various physiological and pathological processes. The stereochemistry of morphinans is a critical determinant of their biological activity, a fact underscored by the 10,000-fold higher potency of levallorphan at σ₁ receptors compared to this compound, highlighting the stereospecificity of this receptor binding.[1][2]

Pharmacological Profile

This compound's pharmacological profile is characterized by its selective interaction with σ₁ and NMDA receptors, with minimal activity at other major receptor systems.[1] This selectivity is crucial for its use as a research tool to dissect the contributions of these specific pathways.

Table 1: Pharmacological Data for this compound and Related Compounds
CompoundReceptor/TransporterParameterValue (nM)SpeciesReference
This compound σ₁ ReceptorIC₅₀10,000 ± 1500Rat Brain[1]
Pituitary ReceptorIC₅₀10,000 ± 1000Rat[1]
NMDA Receptor ([³H]MK-801 binding)Kᵢ60 - 100Rat Forebrain[3]
Levallorphanσ₁ Receptor-~1Rat[2]
DextrorphanNMDA Receptor (MK-801 site)Kᵢ486 - 906Rat[4]
σ₁ ReceptorKᵢ118 - 481Rat[4]
σ₂ ReceptorKᵢ11,325 - 15,582Rat[4]
μ-Opioid ReceptorKᵢ>1,000Human[4]
δ-Opioid ReceptorKᵢ34,700Rat[4]
κ-Opioid ReceptorKᵢ5,950Rat[4]
Serotonin Transporter (SERT)Kᵢ401 - 484Rat[4]
Norepinephrine Transporter (NET)Kᵢ≥340Rat[4]

Synthesis of this compound

A specific, detailed industrial synthesis of this compound is not widely published. However, a viable synthetic route can be postulated based on the well-established synthesis of other morphinans, particularly dextromethorphan. The core of this synthesis involves the Grewe cyclization to form the morphinan skeleton.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a substituted octahydroisoquinoline derivative. The key steps include:

  • Grewe Cyclization: Acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline to form the morphinan core.

  • Enantiomeric Resolution: Separation of the dextrorotatory enantiomer from the racemic mixture.

  • O-Demethylation: Removal of the O-methyl group to yield the free hydroxyl group.

  • N-Allylation: Introduction of the allyl group at the nitrogen atom.

G cluster_0 Proposed Synthesis of this compound Benzyl-substituted Octahydroisoquinoline Benzyl-substituted Octahydroisoquinoline Racemic Morphinan Intermediate Racemic Morphinan Intermediate Benzyl-substituted Octahydroisoquinoline->Racemic Morphinan Intermediate Grewe Cyclization (e.g., H₃PO₄) Dextrorotatory Morphinan Dextrorotatory Morphinan Racemic Morphinan Intermediate->Dextrorotatory Morphinan Enantiomeric Resolution (e.g., with D-tartaric acid) Dextrorphan Dextrorphan Dextrorotatory Morphinan->Dextrorphan O-Demethylation (e.g., HBr or BBr₃) This compound This compound Dextrorphan->this compound N-Allylation (e.g., Allyl bromide)

A proposed synthetic workflow for this compound.
Experimental Protocols (Inferred)

The following protocols are inferred from the synthesis of analogous morphinan compounds.

This reaction forms the morphinan skeleton through an acid-catalyzed intramolecular cyclization.

  • Reagents: N-Formyl-1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, 85% Phosphoric acid, Toluene.

  • Procedure:

    • A solution of N-Formyl-1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline in toluene is prepared.

    • An excess of 85% phosphoric acid is added as a catalyst.

    • The mixture is heated to reflux for a specified period, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium hydroxide solution).

    • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic N-formyl-3-methoxy-morphinan.

This step is crucial to isolate the desired dextrorotatory enantiomer.

  • Reagents: Racemic 3-methoxy-morphinan, D-(-)-tartaric acid, suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • The racemic morphinan base is dissolved in a suitable solvent.

    • A solution of D-(-)-tartaric acid in the same solvent is added.

    • The mixture is heated to achieve complete dissolution and then allowed to cool slowly.

    • The diastereomeric salt of the dextrorotatory morphinan with D-tartaric acid, being less soluble, will preferentially crystallize.

    • The crystals are collected by filtration and can be recrystallized to improve enantiomeric purity.

    • The resolved dextrorotatory morphinan free base is liberated by treating the salt with a base (e.g., aqueous ammonia) and extracting with an organic solvent.

This step exposes the phenolic hydroxyl group, which is a key feature of this compound.

  • Reagents: Dextrorotatory 3-methoxy-morphinan, Hydrobromic acid (48%) or Boron tribromide (BBr₃).

  • Procedure (using HBr):

    • The dextrorotatory 3-methoxy-morphinan is dissolved in 48% hydrobromic acid.

    • The solution is heated at reflux for several hours.

    • The reaction mixture is cooled and neutralized with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the crude dextrorphan.

    • The precipitate is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

The final step introduces the allyl group to the nitrogen atom of the morphinan ring system.

  • Reagents: Dextrorphan, Allyl bromide, a weak base (e.g., sodium bicarbonate), a suitable solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dextrorphan is dissolved in DMF.

    • Sodium bicarbonate is added to the solution to act as an acid scavenger.

    • Allyl bromide is added dropwise to the mixture at room temperature.

    • The reaction is stirred for several hours until completion (monitored by TLC).

    • The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Mechanism of Action and Signaling Pathways

This compound's biological effects are primarily attributed to its interaction with the σ₁ and NMDA receptors.

Sigma-1 (σ₁) Receptor Agonism

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[5] As an agonist, this compound binds to the σ₁ receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), another ER chaperone.[6] This activation allows the σ₁ receptor to modulate various downstream signaling pathways, including calcium signaling between the ER and mitochondria, which is crucial for cellular survival and function.[5][6]

G cluster_0 Sigma-1 Receptor Signaling Pathway This compound This compound Sigma-1 Receptor (ER) Sigma-1 Receptor (ER) This compound->Sigma-1 Receptor (ER) Agonist Binding BiP BiP Sigma-1 Receptor (ER)->BiP Dissociation Modulation of\nIon Channels Modulation of Ion Channels Sigma-1 Receptor (ER)->Modulation of\nIon Channels Activation Regulation of\nCa²⁺ Signaling Regulation of Ca²⁺ Signaling Sigma-1 Receptor (ER)->Regulation of\nCa²⁺ Signaling Activation Cellular Homeostasis\nand Survival Cellular Homeostasis and Survival Modulation of\nIon Channels->Cellular Homeostasis\nand Survival Leads to Mitochondrial Function Mitochondrial Function Regulation of\nCa²⁺ Signaling->Mitochondrial Function Impacts Mitochondrial Function->Cellular Homeostasis\nand Survival

Simplified Sigma-1 Receptor Signaling Pathway.
NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. It is believed to bind to the phencyclidine (PCP) site within the ion channel of the receptor, thereby blocking the influx of calcium ions. This action can prevent excessive neuronal excitation and subsequent cell death, suggesting a potential neuroprotective role.

Conclusion

This compound represents a valuable pharmacological agent for the study of σ₁ and NMDA receptor-mediated processes. While its synthesis is not trivial, established methodologies for the construction of the morphinan skeleton, coupled with stereoselective separation techniques, provide a clear path to its preparation. The detailed pharmacological data and understanding of its mechanism of action presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and related compounds in various neurological and psychiatric disorders. Further research into optimizing its synthesis and fully elucidating its downstream signaling effects will be crucial for its future applications.

References

Dextrallorphan binding affinity at opioid receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Opioid Receptor Binding Affinity of Dextrallorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DXA), the dextrorotatory isomer of the morphinan levallorphan, is a synthetic compound primarily recognized for its activity as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a sigma-1 (σ₁) receptor agonist. While its morphinan scaffold is common to many potent opioid analgesics, this compound itself exhibits a markedly different pharmacological profile. This technical guide provides a comprehensive analysis of this compound's binding affinity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It consolidates available quantitative and qualitative data, details the experimental methodologies used for such determinations, and illustrates the relevant biological and experimental pathways. The evidence overwhelmingly indicates that this compound possesses a very low to negligible affinity for the classical opioid receptors, distinguishing it from its levorotatory counterparts.

This compound Binding Affinity at Opioid and Non-Opioid Receptors

The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

Quantitative Data Summary

Data on this compound's binding affinity at opioid receptors is sparse, primarily because its affinity is exceptionally low. Most contemporary studies focus on its high-affinity interactions with NMDA and sigma receptors. However, historical data and qualitative descriptions consistently confirm its weak interaction with opioid receptors.

An early study determined the IC50 of this compound for binding to opioid receptors in rat brain and pituitary homogenates to be approximately 10,000 nM. In stark contrast, its affinity for the NMDA receptor is in the nanomolar range. This significant difference underscores this compound's pharmacological divergence from typical opioids.

The table below summarizes the available quantitative data for this compound's binding affinity. For context, the affinity

Methodological & Application

Synthesis of Dextrallorphan from Dextromethorphan: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan (DXA) is a valuable pharmacological tool for studying the sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor.[1][2] As the N-allyl derivative of dextrorphan, the primary active metabolite of the common antitussive dextromethorphan, its synthesis is of significant interest to the neuroscience and drug development communities.[3][4] This document provides a detailed two-step protocol for the synthesis of this compound from dextromethorphan, including the O-demethylation of dextromethorphan to dextrorphan and the subsequent N-allylation to yield this compound. This application note is intended to serve as a comprehensive guide for researchers, providing methodologies, data presentation, and a visual representation of the synthetic workflow.

Introduction

This compound is a morphinan class compound that acts as a sigma-1 receptor agonist and an NMDA receptor antagonist.[1] Unlike its precursor, dextromethorphan, and its intermediate, dextrorphan, this compound's unique N-allyl substitution confers a distinct pharmacological profile, making it a selective tool for in vitro and in vivo studies.[1] The synthesis of this compound from the readily available starting material dextromethorphan involves two key transformations: the cleavage of the methyl ether at the 3-position of the morphinan ring system to yield the phenolic dextrorphan, followed by the introduction of an allyl group at the nitrogen atom. This protocol outlines a robust and reproducible method for this synthesis.

Chemical Structures and Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound from Dextromethorphan.

G cluster_0 Step 1: O-Demethylation cluster_1 Step 2: N-Allylation dextromethorphan Dextromethorphan dextrorphan Dextrorphan dextromethorphan->dextrorphan  Step 1: O-Demethylation (HBr) This compound This compound dextrorphan->this compound  Step 2: N-Allylation (Allyl Bromide)

Caption: Synthetic workflow from Dextromethorphan to this compound.

Experimental Protocols

Step 1: O-Demethylation of Dextromethorphan to Dextrorphan

This procedure is adapted from established methods for the O-demethylation of morphinan alkaloids.

Materials:

  • Dextromethorphan hydrobromide

  • 48% Hydrobromic acid (HBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve dextromethorphan hydrobromide in 48% hydrobromic acid.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude dextrorphan.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Allylation of Dextrorphan to this compound

This protocol is based on general methods for the N-alkylation of secondary amines.

Materials:

  • Dextrorphan

  • Allyl bromide

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., potassium carbonate)

  • Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve dextrorphan in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Add a base, such as sodium bicarbonate or potassium carbonate, to the mixture.

  • Add allyl bromide dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude this compound.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1O-DemethylationDextromethorphan HBr48% HBrWater2-4Reflux>90
2N-AllylationDextrorphanAllyl bromide, NaHCO₃Acetonitrile4-825-5070-85

Table 2: Physicochemical and Analytical Data of this compound

PropertyValue
Molecular FormulaC₁₉H₂₅NO
Molecular Weight283.41 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot readily available
SolubilitySoluble in chloroform, methanol
¹H NMR (CDCl₃)Consistent with the N-allyl morphinan structure
¹³C NMR (CDCl₃)Consistent with the N-allyl morphinan structure
Mass Spec (ESI+)m/z [M+H]⁺ ≈ 284.2
HPLC Purity>98%

Signaling Pathways and Logical Relationships

The synthetic pathway described is a linear sequence of two distinct chemical transformations. The successful completion of the first step, O-demethylation, is a prerequisite for the second step, N-allylation.

G Start Dextromethorphan (Starting Material) Step1 O-Demethylation (HBr, Reflux) Start->Step1 Intermediate Dextrorphan (Intermediate) Step1->Intermediate Step2 N-Allylation (Allyl Bromide, Base) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct This compound (Final Product) Purification->FinalProduct QC Quality Control (NMR, MS, HPLC) FinalProduct->QC

Caption: Logical workflow for the synthesis and purification of this compound.

Application Notes

  • Purity Assessment: The purity of the synthesized this compound is crucial for its use in pharmacological assays. It is recommended to use a combination of HPLC, NMR, and mass spectrometry to confirm the identity and purity of the final product.

  • Alternative Reagents: While 48% HBr is effective for O-demethylation, other reagents such as boron tribromide (BBr₃) can also be employed, particularly for substrates sensitive to strong acids.

  • Reaction Monitoring: Thin-layer chromatography is an effective technique for monitoring the progress of both reaction steps. A suitable mobile phase for TLC would be a mixture of dichloromethane and methanol.

  • Storage: this compound should be stored in a cool, dry, and dark place to prevent degradation.

  • Safety Precautions: Dextromethorphan, dextrorphan, and this compound are pharmacologically active compounds. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Hydrobromic acid is corrosive and should be handled with extreme care. Allyl bromide is a lachrymator and is toxic; it should be handled in a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from dextromethorphan. By following the outlined procedures, researchers can reliably produce high-purity this compound for use in a variety of research applications, particularly in the study of sigma-1 and NMDA receptor pharmacology. The provided data tables and workflow diagrams offer a clear and concise overview of the synthesis process.

References

Application Notes and Protocols for the Use of Dextrallorphan in Rat Cerebellar Purkinje Neuron Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrallorphan (DXA) is a morphinan-class compound that serves as a valuable pharmacological tool for investigating neuronal signaling in the cerebellum, particularly in Purkinje neurons. Its distinct dual mechanism of action as a sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist allows for the dissection of these two critical signaling pathways in Purkinje cell physiology and pathophysiology. In studies on Sprague-Dawley rats, this compound has been shown to increase the spontaneous firing rate of cerebellar Purkinje neurons by 14% when applied iontophoretically, highlighting its excitatory effect on these principal output neurons of the cerebellar cortex.

These application notes provide a comprehensive overview of the use of this compound in research concerning rat cerebellar Purkinje neurons. This document includes quantitative data on its receptor binding and functional effects, detailed protocols for key experiments, and visualizations of the implicated signaling pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound and its interactions with relevant receptors. It is important to note that some of these values are derived from whole-brain or other neuronal preparations, as data specific to Purkinje neurons is limited.

Table 1: Receptor Binding Affinity and Potency of this compound and Related Compounds

CompoundReceptorParameterValueSpecies/TissueReference
This compoundσ1 ReceptorIC5067 nMGuinea-pig brain
This compoundPituitary ReceptorIC5010,000 ± 1000 nMRat
This compoundBrain ReceptorIC5010,000 ± 1500 nMRat
DextromethorphanNMDA ReceptorIC500.55 µMCultured rat cortical neurons
Dextromethorphanσ1 ReceptorKi142 - 652 nMN/A
DextrorphanNMDA ReceptorED5013 - 17 µMCultured mouse cortical neurons

Table 2: Electrophysiological Effects of this compound on Cerebellar Purkinje Neurons

PreparationMethodThis compound ApplicationObserved EffectSpeciesReference
In vivoIontophoresisDirect application14% increase in spontaneous firing rateSprague-Dawley Rat

Signaling Pathways

This compound's effects on Purkinje neurons are mediated by its interaction with σ1 and NMDA receptors, initiating distinct intracellular signaling cascades.

This compound-Modulated Signaling in Purkinje Neurons

Application Notes and Protocols for the Gas Chromatographic Analysis of Morphinan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of morphinan derivatives using gas chromatography (GC). The information compiled herein is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust and reliable analytical methods for the qualitative and quantitative determination of these compounds in various matrices.

Introduction to GC Analysis of Morphinan Derivatives

Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and thermally stable compounds. Morphinan derivatives, a class of potent opioids that includes morphine, codeine, and heroin, often require derivatization to increase their volatility and thermal stability, making them amenable to GC analysis. Common detectors used in conjunction with GC for the analysis of these compounds include Flame Ionization Detectors (FID) and Mass Spectrometers (MS). GC-MS, in particular, offers high sensitivity and selectivity, making it the gold standard for confirmatory analysis.

Derivatization of Morphinan Derivatives

Due to the presence of polar functional groups, such as hydroxyl and ketone moieties, derivatization is a critical step in the GC analysis of many morphinan derivatives. This process replaces active hydrogens with less polar functional groups, thereby increasing the volatility and thermal stability of the analytes.

Common Derivatization Techniques:

  • Silylation: This is a widely used method that involves the introduction of a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. The TMS derivatives are generally stable and exhibit good chromatographic properties.

  • Acylation: This technique involves the introduction of an acyl group. Reagents like propionic anhydride, acetic anhydride, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used. Acylation is effective for derivatizing hydroxyl and amine groups. Propionic anhydride is often favored for its ability to produce stable derivatives with good chromatographic behavior.[1][2]

  • Oximation: For morphinan derivatives containing ketone groups (e.g., hydrocodone, hydromorphone), an oximation step using hydroxylamine or methoxyamine prior to silylation or acylation is often necessary.[3][4][5] This prevents the formation of multiple derivatives from the enol isomers and improves chromatographic peak shape.[5]

Comparison of Common Derivatizing Reagents:

Derivatizing ReagentTarget Functional GroupsAdvantagesDisadvantages
BSTFA (with 1% TMCS) Hydroxyl, CarboxylForms stable TMS derivatives, widely used.Can be sensitive to moisture.
Propionic Anhydride Hydroxyl, AmineForms stable propionyl esters, provides good sensitivity and accuracy.[1]May require a catalyst like pyridine.
Acetic Anhydride Hydroxyl, AmineReadily available and effective.Acetyl derivatives of morphine may show some instability over time.[6]
PFPA / HFBA Hydroxyl, AmineCan produce derivatives with good electron-capturing properties (for ECD).May result in spectra with low abundance of secondary and tertiary ions in MS.[6]
Hydroxylamine / Methoxyamine KetonePrevents multiple peak formation for keto-opioids.[3][4]An additional reaction step is required.

Quantitative Data Summary

The following tables summarize quantitative data from various validated GC methods for the analysis of common morphinan derivatives.

Table 1: GC-FID Quantitative Data

AnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Reference
HeroinSeized Drugs2.207.3350 - 1000[7][8]

Table 2: GC-MS Quantitative Data

Analyte(s)MatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Reference
Morphine, CodeineHuman Urine-2525 - 2000[9]
MorphineHuman Plasma0.1-0.5 - 1000[10]
Codeine, Morphine, 6-AM, Hydrocodone, Hydromorphone, Oxycodone, OxymorphoneBlood210Up to 2000[5]
Morphine, 6-AM, Codeine, DihydrocodeinePlasma<5--[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of Heroin in Seized Drug Samples by GC-FID

This protocol is based on a validated method for the routine analysis of illicit heroin samples.[7][8]

1. Materials and Reagents:

  • Heroin hydrochloride reference standard

  • n-Tetracosane (Internal Standard, ISTD)

  • Chloroform, Methanol (HPLC grade)

  • Working Solution: 0.25 mg/mL n-tetracosane in chloroform/methanol (1:1, v/v)

2. Standard and Sample Preparation:

  • Calibration Standards: Prepare a series of heroin calibration standards at concentrations of 50, 100, 250, 500, and 1000 µg/mL by diluting the heroin reference standard in the working solution.

  • Sample Preparation: Accurately weigh a portion of the seized drug sample and dissolve it in a known volume of the working solution to achieve a final concentration within the calibration range.

3. GC-FID Operating Conditions:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (e.g., Agilent 6890N)

  • Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial temperature of 200°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of heroin to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of heroin in the prepared sample solution from the calibration curve.

  • Calculate the percentage of heroin in the original seized sample.

Protocol 2: Simultaneous Determination of Morphine and Codeine in Human Urine by GC-MS

This protocol describes a sensitive and selective method for the analysis of morphine and codeine in urine, involving derivatization with propionic anhydride.[2][9]

1. Materials and Reagents:

  • Morphine and Codeine reference standards

  • Nalorphine (Internal Standard, ISTD)

  • Borax buffer solution

  • Ethyl acetate

  • Propionic anhydride

  • Pyridine

  • Methanol

  • 10% Sodium Hydroxide (NaOH)

2. Standard and Sample Preparation:

  • Internal Standard Spiking: To 1 mL of urine sample (or calibration standard), add the internal standard.

  • pH Adjustment: Adjust the pH of the sample to 9.0-9.2 by adding 10% NaOH dropwise.

  • Extraction: Add 1.0 mL of borax buffer solution and 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of air at 60°C.

  • Derivatization: Reconstitute the dried residue in 50 µL of propionic anhydride and 20 µL of pyridine. Vortex and heat at 80°C for 3 minutes.

  • Final Preparation: Evaporate the derivatization reagents to dryness under an air stream at 60°C. Reconstitute the final residue in 50 µL of methanol.

3. GC-MS Operating Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: HP-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C for 1 minute, ramp to 250°C at 20°C/min, and hold for 8 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate ions for the propionyl derivatives of morphine, codeine, and the internal standard.

4. Data Analysis:

  • Generate a calibration curve based on the peak area ratios of the analytes to the internal standard.

  • Quantify the amount of morphine and codeine in the urine samples by comparing their peak area ratios to the calibration curve.

Visualizations

GC_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation (e.g., Extraction, Clean-up) Sample_Receipt->Sample_Preparation Derivatization Derivatization (e.g., Silylation, Acylation) Sample_Preparation->Derivatization GC_Analysis Gas Chromatography (Separation) Derivatization->GC_Analysis Detection Detection (FID or MS) GC_Analysis->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: General workflow for the GC analysis of morphinan derivatives.

Derivatization_Decision Analyte_Type Analytes to be Determined Ketone_Check Ketone Groups Present? Analyte_Type->Ketone_Check Hydroxyl_Amine Hydroxyl/Amine Groups Present Ketone_Check->Hydroxyl_Amine No Oximation Perform Oximation Step (e.g., with Methoxyamine) Ketone_Check->Oximation Yes Acylation_Silylation Perform Acylation or Silylation (e.g., Propionic Anhydride or BSTFA) Hydroxyl_Amine->Acylation_Silylation Oximation->Hydroxyl_Amine GC_Ready Sample Ready for GC Analysis Acylation_Silylation->GC_Ready

Caption: Decision pathway for selecting a derivatization strategy.

References

Application Notes and Protocols: Dextrallorphan in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrallorphan (DXA) is a morphinan-class compound with significant potential in the field of neuroprotection. Its primary mechanisms of action involve the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 (σ1) receptor.[1][2] These properties make this compound a valuable tool for investigating and potentially mitigating neurotoxic insults. Over-activation of NMDA receptors, a phenomenon known as excitotoxicity, is a key pathological process in numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3][4] this compound and its analogs, such as Dextrorphan (DX) and Dextromethorphan (DM), have demonstrated neuroprotective effects in various preclinical models by attenuating this excitotoxic cascade.[5][6][7]

These application notes provide an overview of the use of this compound in neurotoxicity studies, including its mechanisms of action, experimental protocols for in vitro and in vivo models, and a summary of relevant quantitative data.

Mechanisms of Action

This compound exerts its neuroprotective effects through two primary signaling pathways:

  • NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist at the NMDA receptor.[1] During excitotoxic conditions, excessive glutamate release leads to overstimulation of NMDA receptors, causing a massive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nucleases, as well as the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[4][8] By blocking the NMDA receptor channel, this compound prevents this pathological Ca²⁺ influx, thereby mitigating downstream neurotoxic signaling.

  • Sigma-1 (σ1) Receptor Agonism: this compound is also an agonist of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor has been shown to confer neuroprotection through various mechanisms, including the modulation of intracellular Ca²⁺ signaling, reduction of oxidative stress, and enhancement of cell survival pathways.

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in NMDA receptor-mediated neurotoxicity and the neuroprotective mechanisms of this compound.

NMDA_Neurotoxicity cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation Protease_Activation Protease Activation Ca_Influx->Protease_Activation Lipase_Activation Lipase Activation Ca_Influx->Lipase_Activation Endonuclease_Activation Endonuclease Activation Ca_Influx->Endonuclease_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction NO_Production NO Production nNOS_Activation->NO_Production Apoptosis Apoptosis NO_Production->Apoptosis Protease_Activation->Apoptosis Lipase_Activation->Apoptosis Endonuclease_Activation->Apoptosis ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis This compound This compound This compound->NMDA_Receptor Blocks

NMDA Receptor-Mediated Neurotoxicity Pathway

Dextrallorphan_Neuroprotection cluster_membrane ER Membrane cluster_intracellular Intracellular Space Sigma1_Receptor Sigma-1 Receptor Ca_Homeostasis Ca²⁺ Homeostasis Sigma1_Receptor->Ca_Homeostasis Promotes ER_Stress_Reduction ER Stress Reduction Sigma1_Receptor->ER_Stress_Reduction Promotes Mitochondrial_Function Mitochondrial Function Sigma1_Receptor->Mitochondrial_Function Enhances This compound This compound This compound->Sigma1_Receptor Activates Cell_Survival Enhanced Cell Survival Ca_Homeostasis->Cell_Survival ER_Stress_Reduction->Cell_Survival Mitochondrial_Function->Cell_Survival

This compound's Sigma-1 Receptor-Mediated Neuroprotection

Quantitative Data

The following tables summarize key quantitative data for this compound and its primary metabolite, Dextrorphan. This data is essential for dose-response studies and for comparing the potency of related compounds.

Table 1: Receptor Binding Affinity

CompoundReceptorParameterValue (nM)Source
This compoundPituitaryIC₅₀10,000 ± 1000[2]
This compoundBrainIC₅₀10,000 ± 1500[2]

Table 2: Neuroprotective Efficacy of Dextrorphan

Neurotoxic InsultExperimental ModelParameterValue (µM)Source
NMDAMurine Cortical NeuronsED₅₀13 - 17[5]
QuinolinateMurine Cortical NeuronsED₅₀13 - 17[5]
GlutamateMurine Cortical NeuronsED₅₀13 - 17[5]

Experimental Protocols

In Vitro Neurotoxicity Studies

1. Primary Cortical Neuron Culture

  • Objective: To establish a primary neuronal culture for neurotoxicity and neuroprotection assays.

  • Materials:

    • Timed-pregnant mice (e.g., C57BL/6) at embryonic day 15-16.

    • Dissection medium (e.g., Hibernate-E).

    • Papain dissociation system.

    • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Poly-D-lysine coated culture plates.

  • Protocol:

    • Euthanize the pregnant mouse and dissect the embryonic cortices in ice-cold dissection medium.

    • Mince the cortical tissue and incubate with papain solution according to the manufacturer's instructions to dissociate the tissue into a single-cell suspension.

    • Neutralize the papain and gently triturate the cells to obtain a homogenous suspension.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/well in a 96-well plate).

    • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.

    • Maintain the cultures for 7-10 days in vitro before initiating neurotoxicity experiments.

2. NMDA-Induced Neurotoxicity and Neuroprotection Assay

  • Objective: To induce excitotoxicity in primary cortical neurons using NMDA and to assess the neuroprotective effect of this compound.

  • Materials:

    • Primary cortical neuron cultures (7-10 days in vitro).

    • NMDA solution.

    • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

    • Culture medium.

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Protocol:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the neuronal cultures with different concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

    • Induce neurotoxicity by adding a toxic concentration of NMDA (e.g., 100 µM) to the cultures. Include a control group with no NMDA treatment.

    • Co-incubate the cells with NMDA and this compound for a defined duration (e.g., 24 hours).

    • Assess cell viability using the LDH assay.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Objective: To quantify cell death by measuring the release of LDH from damaged cells.

  • Protocol:

    • Collect the cell culture supernatant from each well.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to the supernatant in a new 96-well plate.

    • Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution provided in the kit.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to control wells (untreated) and maximum LDH release (lysed cells).

4. Morphological Assessment of Neuronal Injury

  • Objective: To visually assess neuronal damage and the protective effects of this compound.

  • Materials:

    • Phase-contrast microscope.

    • Fluorescent microscope and relevant neuronal markers (e.g., MAP2 for dendrites, NeuN for neuronal nuclei).

  • Protocol:

    • After the neurotoxicity experiment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with primary antibodies against neuronal markers.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Image the cells using a fluorescent microscope.

    • Assess morphological changes such as neurite breakdown, cell body swelling, and nuclear condensation.

In Vivo Neurotoxicity Studies

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Objective: To induce focal cerebral ischemia and to evaluate the neuroprotective efficacy of this compound in vivo.

  • Materials:

    • Adult male rats (e.g., Sprague-Dawley, 250-300g).

    • Anesthesia (e.g., isoflurane).

    • Surgical instruments.

    • Nylon suture for intraluminal occlusion.

    • This compound solution for administration (e.g., intraperitoneal injection).

    • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis.

  • Protocol:

    • Anesthetize the rat and maintain anesthesia throughout the surgery.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

    • Administer this compound or vehicle at a predetermined time point (e.g., before or after the onset of ischemia).

    • Monitor the animal for neurological deficits.

    • After a survival period (e.g., 24 hours or 7 days), euthanize the animal and harvest the brain.

    • Stain brain slices with TTC to visualize the infarct and quantify the infarct volume.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Neuron_Culture Primary Cortical Neuron Culture Toxicity_Induction Induce Neurotoxicity (e.g., NMDA) Neuron_Culture->Toxicity_Induction Dextrallorphan_Treatment Treat with this compound Toxicity_Induction->Dextrallorphan_Treatment Viability_Assay Assess Cell Viability (LDH Assay) Dextrallorphan_Treatment->Viability_Assay Morphology_Assessment Morphological Assessment Dextrallorphan_Treatment->Morphology_Assessment MCAO_Model Induce Focal Ischemia (MCAO Model) Dextrallorphan_Admin Administer this compound MCAO_Model->Dextrallorphan_Admin Neurobehavioral_Tests Neurobehavioral Assessment Dextrallorphan_Admin->Neurobehavioral_Tests Infarct_Analysis Infarct Volume Analysis (TTC Staining) Neurobehavioral_Tests->Infarct_Analysis

Experimental Workflow for this compound Neurotoxicity Studies

Conclusion

This compound is a promising compound for neurotoxicity research due to its dual mechanism of action as an NMDA receptor antagonist and a sigma-1 receptor agonist. The protocols and data presented here provide a framework for investigating its neuroprotective potential in both in vitro and in vivo models of neuronal injury. Further studies are warranted to fully elucidate its therapeutic potential for a range of neurological disorders characterized by neurotoxic processes.

References

Experimental Design for Investigating the Neuroprotective Effects of Dextrallorphan

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrallorphan (DXA) is a morphinan class chemical compound that exhibits neuroprotective properties primarily through its action as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist. Extensive preclinical evidence for its parent compound, dextromethorphan (DM), has demonstrated significant neuroprotective effects in various models of central nervous system (CNS) injury, including ischemia, seizure, and traumatic brain injury. The neuroprotective actions of these compounds are largely attributed to their ability to inhibit glutamate-induced neurotoxicity, reduce inflammatory responses, and modulate oxidative stress.

This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of this compound. The methodologies outlined below cover in vitro and in vivo models of neuronal damage and provide a framework for assessing the efficacy and mechanism of action of this compound.

Key Mechanisms of this compound's Neuroprotective Action

This compound's neuroprotective effects are believed to be mediated through two primary signaling pathways:

  • NMDA Receptor Antagonism: By blocking the NMDA receptor, this compound can prevent excessive calcium (Ca2+) influx into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.

  • Sigma-1 Receptor Agonism: Activation of the σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium signaling, reducing oxidative stress, and promoting cell survival.

Data Presentation: In Vitro and In Vivo Neuroprotective Effects of Dextromethorphan

The following tables summarize quantitative data from studies on Dextromethorphan (DM), which serves as a relevant proxy for this compound due to their structural and mechanistic similarities.

Table 1: In Vitro Neuroprotective Effects of Dextromethorphan

Cell Line/Primary CultureInsult/ToxinDM ConcentrationOutcome MeasureResult
Mesencephalic neuron-glia culturesMPTP10 µMSuperoxide productionSignificant reduction
Mesencephalic neuron-glia culturesMPTP10 µMIntracellular ROSSignificant reduction
Primary cortical neuronsGlutamate1 - 100 µMNeuronal viabilityConcentration-dependent increase
SH-SY5Y neuroblastoma cellsRotenone10, 50, 100 µMCell Viability (MTT assay)Significant protection at all concentrations

Table 2: In Vivo Neuroprotective Effects of Dextromethorphan

| Animal Model | Injury Model | DM Dosage | Outcome Measure | Result | | :

Troubleshooting & Optimization

Technical Support Center: Dextrallorphan In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dextrallorphan in in vivo experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vivo effects of this compound?

A1: this compound primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 (σ₁) receptor.[1][2] In vivo, its NMDA receptor antagonism can lead to dissociative, anticonvulsant, and neuroprotective effects.[1] As a σ₁ receptor agonist, it can modulate neurotransmission and may contribute to neuroprotective and antidepressant-like effects.[3]

Q2: What are the known off-target binding sites of this compound?

A2: this compound has been reported to have negligible affinity for the σ₂ receptor, μ- and δ-opioid receptors, and the serotonin and norepinephrine transporters.[2] However, like its parent compound dextromethorphan, it may interact with other sites at higher concentrations. One study noted that dextromethorphan could interact with calcium and sodium channels.

Q3: My animals are exhibiting unexpected locomotor activity. What could be the cause?

A3: Unexpected locomotor effects can arise from the dual action of this compound. NMDA receptor antagonists can induce hyperlocomotion, a characteristic behavioral signature. Concurrently, sigma-1 receptor agonism can also modulate motor activity. The net effect on locomotion can be complex and dose-dependent. It is also crucial to consider the metabolic conversion of this compound to other active compounds, which may have their own distinct pharmacological profiles.

Q4: I am observing significant variability in my behavioral data between animals. What are some potential reasons?

A4: Inter-animal variability can be attributed to several factors. Genetic differences in metabolism, particularly by cytochrome P450 enzymes, can lead to varying levels of this compound and its active metabolites. Additionally, the behavioral effects of NMDA antagonists can be sensitive to environmental conditions such as lighting and noise levels in the testing room. Ensure that your experimental conditions are strictly controlled and standardized across all animals.

Q5: Are there potential cardiovascular off-target effects I should be aware of?

A5: While specific cardiovascular safety pharmacology data for this compound is not extensively published, drugs acting on the central nervous system, particularly those affecting neurotransmitter systems, can have downstream effects on the cardiovascular system. Standard safety pharmacology assessments would typically evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[4][5][6][7] Given that dextromethorphan has been associated with cardiovascular disturbances at high doses, it is prudent to monitor cardiovascular parameters in your in vivo studies, especially when using higher dose ranges of this compound.[8]

Data Presentation

Table 1: Receptor Binding Profile of this compound and its Metabolite Dextrorphan

CompoundTargetAffinity (Ki, nM)SpeciesNotes
This compound NMDA Receptor (MK-801 site)60 - 100RatNon-competitive antagonist.[1]
σ₁ ReceptorModerate AffinityGuinea PigAgonist activity.[3]
σ₂ ReceptorNegligible Affinity-[2]
μ-Opioid ReceptorNegligible Affinity-[2]
δ-Opioid ReceptorNegligible Affinity-[2]
Serotonin Transporter (SERT)Negligible Affinity-[2]
Norepinephrine Transporter (NET)Negligible Affinity-[2]
Dextrorphan NMDA Receptor (MK-801 site)486 - 906Rat
σ₁ Receptor118 - 481Rat
σ₂ Receptor11,325 - 15,582Rat
μ-Opioid Receptor>1,000Human
δ-Opioid Receptor34,700Rat
κ-Opioid Receptor5,950Rat
Serotonin Transporter (SERT)401 - 484Rat
Norepinephrine Transporter (NET)≥340Rat

Table 2: In Vivo Potency and Effects of this compound

EffectAnimal ModelED₅₀ / Effective DoseRoute of AdministrationNotes
Anticonvulsant (vs. NMDA)Mice~10-20 mg/kgi.p.[1]
Anticonvulsant (vs. MES)Mice~10-20 mg/kgi.p.[1]
Inhibition of Etorphine-Inaccessible SitesGuinea Pig Brain67 nM (IC₅₀)-[2]

Experimental Protocols

Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Locomotor activity chambers equipped with infrared beams.

  • This compound solution.

  • Vehicle solution (e.g., saline, DMSO in saline).

  • Rodents (mice or rats).

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation to Chambers: Place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize to a baseline.

  • Administration: Remove the animals from the chambers and administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: Immediately return the animals to the locomotor activity chambers and record activity for a predefined period (e.g., 60-120 minutes). Data is typically binned in 5-10 minute intervals to observe the time course of the drug's effect.

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the this compound-treated groups to the vehicle-treated group.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions following this compound administration.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes suitable for the target brain region and animal model.

  • Perfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution.

  • HPLC system with an appropriate detector for neurotransmitter analysis.

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) using a stereotaxic frame.

  • Recovery: Allow the animals to recover from surgery for a specified period (e.g., 24-48 hours).

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period of at least 60-90 minutes to ensure stable neurotransmitter levels.

  • Drug Administration: Administer this compound or vehicle.

  • Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for the desired duration of the study.

  • Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC.

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High mortality or severe adverse events in animals. - Dose too high: The dual action on NMDA and sigma-1 receptors may lead to synergistic toxicity. - Rapid intravenous injection: Bolus injection can cause acute toxicity.- Conduct a dose-response study to determine the maximum tolerated dose (MTD). - Administer the drug via a slower infusion or a different route (e.g., subcutaneous, intraperitoneal).
Inconsistent or paradoxical behavioral results. - Complex pharmacology: The observed behavior is a composite of NMDA antagonism and sigma-1 agonism, which can have opposing or confounding effects. - Metabolism: The parent drug and its active metabolites may have different pharmacological profiles.- Use selective antagonists for either the NMDA or sigma-1 receptor as controls to dissect the contribution of each target to the observed behavior. - Consider co-administration with a metabolic inhibitor (e.g., quinidine for CYP2D6) to isolate the effects of the parent compound, though this introduces its own confounds.
Difficulty in dissolving this compound for in vivo administration. - Poor aqueous solubility: The compound may be lipophilic.- Use a vehicle such as a small percentage of DMSO, Tween 80, or cyclodextrin in saline. Ensure the vehicle itself does not have behavioral or physiological effects by including a vehicle-only control group.
Results from in vitro binding do not predict in vivo effects. - Blood-brain barrier penetration: The compound may not be reaching the central nervous system in sufficient concentrations. - Pharmacokinetics: The drug may be rapidly metabolized and cleared.- Conduct pharmacokinetic studies to determine the brain and plasma concentrations of this compound and its major metabolites over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis drug_prep This compound & Vehicle Preparation admin Drug Administration (i.p., s.c., etc.) drug_prep->admin animal_acclimation Animal Acclimation animal_acclimation->admin behavioral Behavioral Testing (e.g., Locomotor Activity) admin->behavioral physiological Physiological Monitoring (e.g., Telemetry) admin->physiological microdialysis Microdialysis admin->microdialysis data_collection Data Collection behavioral->data_collection physiological->data_collection microdialysis->data_collection stats Statistical Analysis data_collection->stats interpretation Interpretation of Results stats->interpretation

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_this compound This compound cluster_nmda NMDA Receptor Pathway cluster_sigma1 Sigma-1 Receptor Pathway DEX This compound NMDA NMDA Receptor DEX->NMDA Antagonist Sigma1 Sigma-1 Receptor DEX->Sigma1 Agonist Ca_influx Ca²+ Influx NMDA->Ca_influx Inhibits Excitability Neuronal Excitability Ca_influx->Excitability Decreases Sigma1->NMDA Modulates Modulation Modulation of Ion Channels Sigma1->Modulation Neurotransmission Neurotransmitter Release Sigma1->Neurotransmission Modulation->Excitability Modulates Neurotransmission->Excitability Modulates

Caption: this compound's dual signaling pathways.

References

Dextrallorphan Interference in Fluorescence-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by dextrallorphan in fluorescence-based assays.

Troubleshooting Guides

Issue: Unexpected Increase in Fluorescence Signal

If you observe an unexpected increase in fluorescence in the presence of this compound, it may be due to the intrinsic fluorescence of the compound. This compound belongs to the morphinan class of molecules, which are known to exhibit fluorescence.

Troubleshooting Steps:

  • Run a "Compound Only" Control: To confirm autofluorescence, prepare a sample containing only this compound in the assay buffer and measure its fluorescence at the same excitation and emission wavelengths used for your assay.

  • Determine the Excitation and Emission Spectra of this compound: If your plate reader has scanning capabilities, determine the full excitation and emission spectra of this compound to identify its fluorescent properties. This will help in selecting appropriate fluorophores and filter sets to minimize interference.

  • Shift to Red-Shifted Fluorophores: If this compound's fluorescence overlaps with your assay's spectral range, consider using a fluorophore that excites and emits at longer wavelengths (red-shifted). Many small molecules, including morphinans, tend to have lower autofluorescence at these wavelengths.[1]

  • Mathematical Correction: If switching fluorophores is not feasible, you can subtract the background fluorescence from the "compound only" control from your experimental wells. However, this method assumes a linear relationship between fluorescence and concentration and should be validated carefully.

Issue: Unexpected Decrease in Fluorescence Signal

A decrease in the fluorescence signal in the presence of this compound could indicate fluorescence quenching. Quenching occurs when a compound absorbs the excitation light or the emitted light from your fluorophore.[2]

Troubleshooting Steps:

  • Assess Light Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests potential quenching.

  • Perform a "Fluorophore + Compound" Control: Prepare a sample containing your fluorescent probe and this compound (without the biological target) to directly observe if the compound quenches the fluorophore's signal.

  • Adjust Excitation/Emission Wavelengths: If possible, slightly adjust the excitation and emission wavelengths of your assay to move away from the absorbance peaks of this compound.

  • Consider a Different Assay Format: If quenching is significant and cannot be mitigated, explore alternative assay formats that are less susceptible to this type of interference, such as time-resolved fluorescence (TRF) or fluorescence polarization (FP) assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be fluorescent?

While there is no direct published data on the fluorescence of this compound, its chemical structure belongs to the morphinan class. Other morphinans, such as morphine, have been shown to be intrinsically fluorescent. Therefore, it is highly probable that this compound exhibits some level of autofluorescence. Researchers should empirically test for this possibility in their specific assay conditions.

Q2: What are the primary mechanisms of interference by compounds like this compound in fluorescence assays?

The two main mechanisms of interference are:

  • Autofluorescence: The compound itself emits light when excited, leading to a false-positive signal.[2]

  • Fluorescence Quenching: The compound absorbs the light used to excite the fluorophore or the light emitted by it, resulting in a false-negative signal.[2]

Q3: How can I proactively design my experiment to avoid interference from this compound?

  • Fluorophore Selection: Whenever possible, opt for fluorophores with excitation and emission wavelengths in the red or far-red spectrum, as interference from small molecules is generally lower in this range.[1]

  • Control Wells: Always include control wells with this compound alone and this compound with the fluorescent probe (without the target) to assess autofluorescence and quenching.

  • Assay Miniaturization: Using lower volumes can sometimes reduce the impact of interfering compounds.

Q4: Can I use a counter-screen to identify false positives caused by this compound?

Yes, a counter-screen is an excellent strategy. An effective counter-screen would involve running the assay without the biological target of interest. Any activity observed in the presence of this compound in this "target-absent" assay would indicate interference.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

This table illustrates a hypothetical scenario of spectral overlap, emphasizing the need for empirical determination.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference
This compound (Hypothetical)330370High with blue fluorophores
Hoechst 33258350461High
Fluorescein (FITC)494518Moderate
Cyanine-5 (Cy5)650670Low

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer to be used in the main experiment.

  • Serial Dilution:

    • Create a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the experiment.

  • Plate Setup:

    • Pipette the this compound dilutions into the wells of a microplate.

    • Include wells with assay buffer only as a blank.

  • Fluorescence Measurement:

    • Using a fluorescence plate reader, perform a spectral scan to determine the excitation and emission maxima of this compound.

    • If a scanner is unavailable, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Plot the fluorescence intensity against the this compound concentration to assess the level of autofluorescence.

Visualizations

Dextrallorphan_Interference_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A Unexpected Fluorescence Signal Change with this compound B Run 'Compound Only' Control A->B C Run 'Fluorophore + Compound' Control A->C D Determine this compound Excitation/Emission Spectra B->D E Autofluorescence Detected B->E F Quenching Detected C->F G Mathematical Correction (Background Subtraction) E->G H Use Red-Shifted Fluorophore E->H F->H I Change Assay Format (e.g., TRF, FP) F->I

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway_Interference cluster_assay Fluorescence Assay Principle cluster_interference This compound Interference Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore This compound This compound Excitation->this compound Quenching Emission Emitted Light (Signal) Fluorophore->Emission Detector Detector Emission->Detector Emission->this compound Quenching Autofluorescence Autofluorescence (False Signal) This compound->Autofluorescence Autofluorescence->Detector

Caption: Mechanisms of this compound interference in fluorescence assays.

References

Technical Support Center: Dextrallorphan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dextrallorphan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the N-allylation of dextrorphan ((+)-3-hydroxymorphinan). This involves reacting dextrorphan with an allylating agent, such as allyl bromide, in the presence of a base.

A2: Dextromethorphan can be used as a starting material. The synthesis would first involve the O-demethylation of dextromethorphan to yield dextrorphan, which is then N-allylated. However, this adds an extra step to the synthesis, potentially lowering the overall yield.

Q3: What are the key reaction parameters to control for a high yield of this compound?

A3: Key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A non-nucleophilic base is often preferred to avoid side reactions. The temperature should be carefully controlled to prevent thermal degradation and the formation of byproducts.

Q4: How can I monitor the progress of the N-allylation reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (dextrorphan) and the formation of the product (this compound).

Q5: What are the primary impurities I should expect in the crude this compound product?

A5: Common impurities include unreacted dextrorphan, over-allylated product (quaternary ammonium salt), and potentially O-allylated dextrorphan, where the allyl group has reacted with the phenolic hydroxyl group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive allylating agent. 2. Insufficiently strong or inappropriate base. 3. Low reaction temperature. 4. Poor quality of starting material (dextrorphan).1. Use a fresh or purified batch of the allylating agent (e.g., allyl bromide). 2. Switch to a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Ensure the purity of the dextrorphan starting material using techniques like NMR or HPLC.
Formation of Multiple Products (Visible on TLC/HPLC) 1. Over-allylation leading to a quaternary ammonium salt. 2. O-allylation of the phenolic hydroxyl group. 3. Use of a nucleophilic base that competes in the reaction.1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the allylating agent. 2. Consider protecting the phenolic hydroxyl group prior to N-allylation, followed by deprotection. Alternatively, optimize the reaction conditions (e.g., lower temperature, weaker base) to favor N-allylation. 3. Employ a non-nucleophilic base like potassium carbonate.
Difficulty in Purifying the Final Product 1. Co-elution of impurities with the product during column chromatography. 2. The product is an oil and does not crystallize. 3. Presence of residual starting materials or reagents.1. Optimize the solvent system for column chromatography to improve separation. Gradient elution may be necessary. 2. Attempt to convert the oily product to a salt (e.g., hydrochloride or hydrobromide salt), which may be crystalline and easier to purify. 3. Ensure thorough work-up procedures to remove unreacted reagents and byproducts before purification. This may include aqueous washes to remove inorganic salts.
Low Overall Yield After Purification 1. Product loss during extraction and work-up. 2. Degradation of the product during purification. 3. Incomplete reaction.1. Perform multiple extractions with the appropriate organic solvent to ensure complete recovery of the product from the aqueous phase. 2. Use milder purification techniques. If using chromatography, avoid highly acidic or basic conditions if the product is sensitive. 3. Increase the reaction time or temperature, while carefully monitoring for byproduct formation.

Experimental Protocols

Key Experiment: N-allylation of Dextrorphan

This protocol describes a general procedure for the synthesis of this compound from dextrorphan.

Materials:

  • Dextrorphan

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • To a solution of dextrorphan (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

Table 1: Impact of Base on this compound Yield (Hypothetical Data)
Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Potassium CarbonateAcetonitrile60675
Sodium BicarbonateDMF60855
Cesium CarbonateAcetonitrile60485
TriethylamineDichloromethane401240
Table 2: Effect of Allyl Bromide Stoichiometry on Product Distribution (Hypothetical Data)
Equivalents of Allyl Bromide This compound (%) Unreacted Dextrorphan (%) Quaternary Salt (%)
1.065305
1.2801010
1.585510
2.070<525

Visualizations

Signaling Pathways and Workflows

Dextrallorphan_Synthesis_Pathway Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan (+)-3-hydroxymorphinan Dextromethorphan->Dextrorphan O-Demethylation (Optional Starting Route) This compound This compound (Final Product) Dextrorphan->this compound Allyl_Bromide Allyl Bromide Allyl_Bromide->this compound N-Allylation Base Base (e.g., K2CO3) Base->this compound Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality (Dextrorphan, Allyl Bromide, Base) Start->Check_Reagents Analyze_Crude Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze_Crude Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Analyze_Crude->Optimize_Conditions Improve_Purification Improve Purification Method (Solvent System, Crystallization) Analyze_Crude->Improve_Purification Success Improved Yield and Purity Optimize_Conditions->Success Improve_Purification->Success Logical_Relationships Yield This compound Yield Purity Product Purity Base_Strength Base Strength Base_Strength->Yield Increases (to a point) Side_Products Side Products (O-allylation, Quaternization) Base_Strength->Side_Products Can Increase Reaction_Temp Reaction Temperature Reaction_Temp->Yield Increases (to a point) Reaction_Temp->Side_Products Increases Allyl_Bromide_Eq Allyl Bromide Equivalents Allyl_Bromide_Eq->Yield Increases (to a point) Allyl_Bromide_Eq->Side_Products Increases Side_Products->Yield Decreases (overall) Side_Products->Purity Decreases

Validation & Comparative

A Comparative Analysis of Dextrallorphan and Dextrorphan as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dextrallorphan and dextrorphan, two morphinan-class compounds known for their N-methyl-D-aspartate (NMDA) receptor antagonism. This document summarizes key quantitative data, outlines experimental methodologies for assessing receptor antagonism, and visualizes relevant biological pathways and workflows to support research and development in neuropharmacology.

Introduction to this compound and Dextrorphan

This compound (DXA) is a synthetic morphinan derivative investigated for its neuroprotective properties.[1] It functions as a non-competitive NMDA receptor antagonist and also exhibits activity as a σ1 receptor agonist.[1] Dextrorphan (DXO) is the principal active metabolite of the widely used cough suppressant, dextromethorphan.[2] Like this compound, it is a non-competitive antagonist at the NMDA receptor and is largely responsible for the dissociative effects observed with high doses of its parent compound.[2] Both molecules are of significant interest to the scientific community for their potential therapeutic applications in conditions involving glutamatergic excitotoxicity.

Quantitative Comparison of NMDA Receptor Antagonism

The following table summarizes the available quantitative data on the NMDA receptor antagonism of this compound and dextrorphan. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundDextrorphanReference CompoundExperimental System
Binding Affinity (Ki) 60–100 nM486–906 nM-[³H]MK-801 binding in rat forebrain membranes
Functional Antagonism (IC₅₀) ~ 1–3 µM--Reduction of NMDA-induced neurotoxicity in cultured cortical neurons
Neuroprotection (ED₅₀) -13 to 17 µM-Antagonism of NMDA-induced neurotoxicity in murine cortical neurons
In Vivo Anticonvulsant Potency (ED₅₀/ED₆₀) 2.68 nmol/mouse (ED₆₀)0.55 nmol/mouse (ED₅₀)MK-801: 0.039 nmol/mouse (ED₅₀)Inhibition of NMDA-induced convulsions in mice

Disclaimer: The data presented in this table are sourced from multiple studies and are intended for comparative purposes only. Direct comparison of absolute values should be made with caution.

In vivo studies suggest that this compound is approximately five-fold less potent than dextrorphan as an NMDA receptor antagonist.[3]

Experimental Protocols

A common method for quantifying the binding affinity of non-competitive NMDA receptor antagonists like this compound and dextrorphan is the radioligand binding assay using [³H]MK-801, a potent and selective ligand for the phencyclidine (PCP) site within the NMDA receptor channel.

[³H]MK-801 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and dextrorphan for the PCP site of the NMDA receptor in rat forebrain membranes.

Materials:

  • Rat forebrain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]MK-801 (radioligand)

  • Unlabeled this compound and dextrorphan (competitors)

  • Glutamate and glycine (co-agonists)

  • Filtration apparatus

  • Scintillation counter and fluid

Methodology:

  • Membrane Preparation:

    • Rat forebrains are dissected and homogenized in ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801.

    • To determine competitive binding, increasing concentrations of unlabeled this compound or dextrorphan are added to the incubation mixture.

    • The assay is conducted in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in an activated state, allowing access of the channel blocker.

    • Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing NMDA receptor antagonism.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Antagonist This compound / Dextrorphan Antagonist->NMDA_Receptor Blockade Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation CaMKII CaMKII Activation Ca_Influx->CaMKII NOS nNOS Activation Ca_Influx->NOS CREB CREB Phosphorylation CaMKII->CREB Cellular_Response Neuroprotection / Synaptic Plasticity NOS->Cellular_Response BDNF BDNF Expression CREB->BDNF mTOR mTOR Pathway Activation BDNF->mTOR mTOR->Cellular_Response

Caption: NMDA Receptor Signaling Pathway and Antagonism.

Experimental_Workflow start Start membrane_prep Membrane Preparation (Rat Forebrain) start->membrane_prep binding_assay Radioligand Binding Assay ([³H]MK-801) membrane_prep->binding_assay incubation Incubation with This compound/Dextrorphan binding_assay->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC₅₀ and Ki determination) quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

References

Stereospecificity in Morphinans: A Comparative Analysis of Dextrallorphan and Levallorphan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been developed to elucidate the pronounced stereospecificity of the morphinan enantiomers, dextrallorphan and levallorphan. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of their distinct pharmacological profiles, supported by quantitative binding data, detailed experimental methodologies, and visual representations of their signaling pathways. The striking differences in their receptor interactions underscore the critical role of stereochemistry in drug design and function.

This compound, the dextrorotatory isomer, exhibits its primary activity at the sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor, with negligible affinity for opioid receptors.[1] In stark contrast, its levorotatory counterpart, levallorphan, demonstrates potent activity at opioid receptors, acting as an antagonist at the mu (μ)-opioid receptor and an agonist at the kappa (κ)-opioid receptor. This dramatic divergence in pharmacological targets is a classic example of stereoselectivity in drug-receptor interactions.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the binding affinities of this compound and levallorphan for their respective primary receptor targets.

CompoundReceptorBinding Affinity (nM)Assay Type
This compound NMDAKi: 60-100[2][³H]MK-801 Binding Assay
σ1IC50: ~67Etorphine-Inaccessible Site Binding
Pituitary/Brain ReceptorsIC50: 10,000 ± 1500[1]Radioligand Binding Assay
Levallorphan Pituitary/Brain ReceptorsIC50: ~1Calculated (10,000x more potent than this compound)[1]
μ-opioidAntagonistFunctional Assays
κ-opioidAgonistFunctional Assays

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a representative method for determining the binding affinity of compounds like levallorphan to opioid receptors.

  • Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand for the opioid receptor subtype of interest (e.g., [³H]DAMGO for μ-receptors, [³H]U69593 for κ-receptors) and varying concentrations of the unlabeled competitor drug (levallorphan).

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay for NMDA Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of the NMDA receptor by compounds such as this compound.

  • Cell Culture: Neuronal cells or cell lines expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells transfected with NMDA receptor subunits) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration, allowing the dye to enter the cells.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (this compound).

  • Stimulation: The cells are stimulated with an NMDA receptor agonist (e.g., NMDA and glycine) to induce calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorescence plate reader or a microscope.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx (IC50) is calculated.

Signaling Pathways

The distinct receptor targets of this compound and levallorphan lead to the activation of fundamentally different intracellular signaling cascades.

This compound Signaling Pathway

This compound's agonism at the σ1 receptor and antagonism at the NMDA receptor initiate complex signaling events.

dextrallorphan_signaling cluster_sigma1 Sigma-1 Receptor Signaling cluster_nmda NMDA Receptor Signaling Dextrallorphan_S This compound Sigma1 Sigma-1 Receptor Dextrallorphan_S->Sigma1 Agonist ER Endoplasmic Reticulum Sigma1->ER Translocation Ion_Channels Ion Channels (e.g., K+ channels) Sigma1->Ion_Channels Modulation Ca_Modulation Modulation of Intracellular Ca2+ ER->Ca_Modulation ERK_mTOR ERK/mTOR Pathway Activation Ca_Modulation->ERK_mTOR Neuroprotection Neuroprotection & Neuronal Plasticity ERK_mTOR->Neuroprotection Dextrallorphan_N This compound NMDA_R NMDA Receptor Dextrallorphan_N->NMDA_R Antagonist Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Inhibition Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Prevention

This compound's dual action on Sigma-1 and NMDA receptors.
Levallorphan Signaling Pathway

Levallorphan's interaction with opioid receptors primarily involves G-protein coupled signaling.

levallorphan_signaling cluster_mu Mu-Opioid Receptor Signaling cluster_kappa Kappa-Opioid Receptor Signaling Levallorphan_M Levallorphan Mu_Opioid_R Mu-Opioid Receptor Levallorphan_M->Mu_Opioid_R Antagonist G_Protein_M G-Protein (Gi/Go) Mu_Opioid_R->G_Protein_M Blocks Activation AC_M Adenylyl Cyclase G_Protein_M->AC_M No Inhibition cAMP_M cAMP Production AC_M->cAMP_M Normal Levels Levallorphan_K Levallorphan Kappa_Opioid_R Kappa-Opioid Receptor Levallorphan_K->Kappa_Opioid_R Agonist G_Protein_K G-Protein (Gi/Go) Kappa_Opioid_R->G_Protein_K Activation AC_K Adenylyl Cyclase G_Protein_K->AC_K Inhibition K_Channel K+ Channel Activation G_Protein_K->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein_K->Ca_Channel cAMP_K cAMP Production AC_K->cAMP_K Decrease Analgesia_Dysphoria Analgesia/Dysphoria cAMP_K->Analgesia_Dysphoria K_Channel->Analgesia_Dysphoria Ca_Channel->Analgesia_Dysphoria

Levallorphan's opposing effects on Mu and Kappa opioid receptors.

References

Dextrallorphan's Neuronal Effects: A Comparative Cross-Validation in Diverse Neuronal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dextrallorphan's neuronal effects against a key alternative, Ketamine. The information presented is supported by experimental data from various neuronal models, offering a cross-validated perspective on its pharmacological profile.

This compound, the primary active metabolite of the widely used antitussive Dextromethorphan, has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. Its mechanism of action, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, places it in a class of compounds with profound effects on synaptic plasticity and neuronal signaling. This guide delves into the comparative pharmacology of this compound, with a focus on its performance relative to Ketamine, another well-characterized NMDA receptor antagonist. By examining quantitative data from in vitro and in vivo neuronal models, we aim to provide a comprehensive resource for evaluating this compound's potential in drug development.

Comparative Analysis of Receptor Binding and Functional Inhibition

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound (Dextrorphan) and Ketamine at their primary target, the NMDA receptor, as well as other relevant neuronal targets. This quantitative data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity.

CompoundReceptor/TransporterNeuronal ModelKi (nM)Reference
This compound (Dextrorphan) NMDA Receptor (PCP site)Rat brain homogenate56-70
Ketamine NMDA Receptor (PCP site)Rat brain homogenate~500
This compound (Dextrorphan) Sigma-1 ReceptorGuinea pig brain membranes204
Ketamine Sigma-1 ReceptorGuinea pig brain membranes139,600
This compound (Dextrorphan) Serotonin Transporter (SERT)Human recombinant>10,000
Ketamine Serotonin Transporter (SERT)Human recombinant>10,000

Table 1: Comparative Receptor Binding Affinities (Ki) of this compound (Dextrorphan) and Ketamine. Lower Ki values indicate higher binding affinity.

CompoundAssayNeuronal ModelIC50 (µM)Reference
Dextromethorphan NMDA-induced current inhibitionCultured rat cortical neurons0.55
Ketamine NMDA-induced current inhibitionCultured rat cortical neurons~1-10
Dextromethorphan Voltage-gated Na+ channel inhibitionCultured rat cortical neurons~80
Dextromethorphan Voltage-gated Ca2+ channel inhibitionCultured rat cortical neurons52-71

Table 2: Comparative Functional Inhibition (IC50) of Dextromethorphan and Ketamine in Neuronal Assays. Lower IC50 values indicate greater potency in inhibiting the specified neuronal function. Note: Data for Dextromethorphan is presented as a proxy for this compound's functional effects.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_membrane Postsynaptic Membrane cluster_downstream Downstream Signaling Cascade NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel (blocked) CaMKII CaMKII ↓ Ca_channel->CaMKII reduced Ca²⁺ influx This compound This compound This compound->Ca_channel blocks Glutamate Glutamate Glutamate->NMDA_R binds Glycine Glycine Glycine->NMDA_R binds CREB CREB ↓ CaMKII->CREB BDNF BDNF Expression ↓ CREB->BDNF Synaptic_Plasticity Altered Synaptic Plasticity BDNF->Synaptic_Plasticity

This compound's Mechanism of Action at the NMDA Receptor.

cluster_prep Neuronal Model Preparation cluster_assays Experimental Assays cluster_data Data Analysis culture Primary Neuronal Culture (e.g., Cortical, Hippocampal) binding Radioligand Binding Assay culture->binding electro Patch-Clamp Electrophysiology culture->electro calcium Calcium Imaging culture->calcium slice Hippocampal Slice Preparation slice->electro cell_line Neuronal Cell Line Culture (e.g., SH-SY5Y) cell_line->binding cell_line->calcium ki_ic50 Ki and IC50 Determination binding->ki_ic50 currents Analysis of Ion Currents electro->currents fluorescence Quantification of [Ca²⁺]i calcium->fluorescence behavior In Vivo Behavioral Models (e.g., Forced Swim Test) behavioral_scores Behavioral Scoring behavior->behavioral_scores

Dextrallorphan's Potency at the NMDA Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of dextrallorphan as an N-methyl-D-aspartate (NMDA) receptor antagonist relative to other well-characterized antagonists: ketamine, phencyclidine (PCP), and memantine. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of NMDA Receptor Antagonists

The binding affinity of a compound for its target receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity and, typically, greater potency. The following table summarizes the reported Ki values for this compound and other selected NMDA receptor antagonists at the dizocilpine (MK-801)/PCP binding site within the NMDA receptor ion channel.

CompoundKi (nM) at NMDA Receptor (Dizocilpine/PCP Site)Reference(s)
This compound60 - 100[1]
Phencyclidine (PCP)59[2]
Ketamine~700 - 1,190[3][4][5]
MemantineLow micromolar (low affinity)[6]

Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The values presented here are for comparative purposes.

Experimental Protocols

The determination of the binding affinity (Ki) of these NMDA receptor antagonists is typically performed using competitive radioligand binding assays. A detailed methodology for such an experiment is outlined below.

Competitive Radioligand Binding Assay for NMDA Receptor Antagonists

Objective: To determine the binding affinity (Ki) of this compound and other unlabeled compounds for the dizocilpine/PCP binding site on the NMDA receptor.

Materials:

  • Radioligand: [³H]MK-801 (a high-affinity ligand for the dizocilpine/PCP site)

  • Tissue Preparation: Rat forebrain membrane homogenates (a rich source of NMDA receptors)

  • Unlabeled Competitors: this compound, ketamine, PCP, memantine, and a known saturating concentration of unlabeled MK-801 (for determining non-specific binding)

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4)

  • Reagents: Glutamate and glycine (co-agonists required for NMDA receptor channel opening)

  • Equipment: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Rat forebrains are homogenized in a chilled buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors. The membranes are washed multiple times to remove endogenous ligands.

  • Assay Setup: A series of tubes are prepared containing the rat brain membranes, a fixed concentration of [³H]MK-801, and varying concentrations of the unlabeled competitor (e.g., this compound). Control tubes are also prepared: "total binding" tubes contain only the membranes and [³H]MK-801, while "non-specific binding" tubes contain the membranes, [³H]MK-801, and a high concentration of unlabeled MK-801 to saturate all specific binding sites.

  • Incubation: Glutamate and glycine are added to all tubes to ensure the NMDA receptor channels are in an open state, allowing the channel-blocking antagonists to bind. The tubes are then incubated at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specifically bound [³H]MK-801 is calculated by subtracting the non-specific binding from the total binding. The concentration of the unlabeled competitor that inhibits 50% of the specific binding of [³H]MK-801 (the IC50 value) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep Membrane Preparation assay Assay Setup (Radioligand + Competitor) prep->assay incubate Incubation with Glutamate & Glycine assay->incubate filter Rapid Filtration incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Caption: Workflow for determining antagonist potency.

NMDA Receptor Signaling Pathway and Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, and with sufficient membrane depolarization to remove a blocking magnesium ion (Mg²⁺), the channel opens, allowing the influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events.

NMDA receptor antagonists, such as this compound, act by blocking this ion channel, thereby preventing the influx of Ca²⁺ and inhibiting the subsequent signaling pathways.

G cluster_pathway NMDA Receptor Signaling Pathway and Point of Antagonism glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Channel Opening downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) ca_influx->downstream plasticity Synaptic Plasticity, Learning & Memory downstream->plasticity antagonist This compound & Other Antagonists antagonist->nmda_receptor Blocks Ion Channel

Caption: Antagonists block the NMDA receptor ion channel.

References

In Vitro vs. In Vivo Correlation of Dextrorphan Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological activity of Dextrorphan, the primary active metabolite of the widely used cough suppressant, Dextromethorphan. Dextromethorphan itself is a prodrug that undergoes extensive first-pass metabolism in the liver to form Dextrorphan, which is responsible for most of its pharmacological effects on the central nervous system.[1] Understanding the correlation between its activity in laboratory assays and living organisms is crucial for its therapeutic development and for designing future N-methyl-D-aspartate (NMDA) receptor antagonists.

In Vitro Activity of Dextrorphan

Dextrorphan's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, binding to a site within the receptor's ion channel.[1][2] Its in vitro profile has been characterized through various binding and functional assays.

Quantitative In Vitro Data Summary
Target ReceptorAssay TypeRadioligand/MethodTest CompoundKey Parameter (Value)Source Species
NMDA Receptor Radioligand Binding[3H]-TCPDextromethorphan AnalogsKᵢ (affinity)Rat
NMDA Receptor Radioligand Binding[3H]MK-801Dextrorphan--
NMDA Receptor ElectrophysiologyInhibition of NMDA-induced currentsEAA-090IC₅₀ = 477 nMChick Embryo
NMDA Receptor ElectrophysiologyInhibition of NMDA-induced currentsEAB-318IC₅₀ = 69 nMChick Embryo
Sigma-1 Receptor Radioligand Binding[3H]-SKF 10047Dextromethorphan AnalogsKᵢ (affinity)-
Sigma-2 Receptor Radioligand Binding[3H]-DTGDextromethorphan AnalogsKᵢ (affinity)-

Note: Specific Kᵢ and IC₅₀ values for Dextrorphan are often reported in comparative studies. The anticonvulsant potencies of Dextromethorphan analogs show a positive correlation with their binding affinities at the NMDA receptor ion channel.[3] Some of the pharmacological effects of dextromethorphan in vivo might be due to its conversion to dextrorphan, a more potent NMDA receptor antagonist.[2]

Experimental Protocols: In Vitro Assays

Radioligand Binding Assay for NMDA Receptor Affinity (Competition Assay)

This assay determines the affinity (Kᵢ) of a test compound (like Dextrorphan) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

  • Preparation of Membranes: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the NMDA receptors. The pellets are washed and resuspended to a specific protein concentration.[4][5]

  • Assay Procedure: The membrane preparation is incubated in 96-well plates with a fixed concentration of a radioligand that binds to the NMDA receptor channel site (e.g., [³H]MK-801 or [³H]TCP) and various concentrations of the unlabeled test compound.[3][6]

  • Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[4][5] The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[4]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[5]

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This technique measures the functional inhibition of NMDA receptor activity by assessing the flow of ions through the channel in response to NMDA application.

  • Cell Preparation: Neurons (either from primary cultures or brain slices) are placed in a recording chamber on a microscope stage.[7]

  • Recording Configuration: A glass micropipette with a very fine tip is filled with an internal solution and carefully brought into contact with the cell membrane. A gentle suction is applied to form a high-resistance "giga-seal".[8] A stronger suction pulse is then applied to rupture the membrane patch, establishing a "whole-cell" configuration that allows control of the cell's membrane potential (voltage-clamp) and measurement of the currents flowing across the entire cell membrane.[8][9]

  • NMDA Receptor Activation: The NMDA receptor is activated by applying its agonist, NMDA (along with a co-agonist like glycine), to the cell. This opens the ion channels and generates an inward electrical current.

  • Antagonist Application: The test compound (Dextrorphan) is then applied at various concentrations, and the reduction in the NMDA-induced current is measured.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the maximal NMDA-induced current is determined as the IC₅₀ value, providing a measure of its functional potency.[10]

In Vivo Activity of Dextrorphan

The in vivo effects of Dextrorphan are typically studied by administering its prodrug, Dextromethorphan, to animal models of various neurological conditions. These studies demonstrate its potential therapeutic applications, including neuroprotection and seizure control.[3][11]

Quantitative In Vivo Data Summary
Animal ModelCondition ModeledDosing (Dextromethorphan)Key In Vivo Effect
Rat NMDA-Induced SeizuresIntracerebroventricular administrationAnticonvulsant effects positively correlated with NMDA receptor affinity.[3]
Mouse Cerebral Ischemic Injury (MCAO)-Dextromethorphan analogs prevented cerebral ischemic injury.[11]
Rat Epileptic Patients (Clinical Study)40-50 mg/6hAchieved plasma and brain concentrations similar to in vitro antiepileptic levels without significant adverse effects.[12]

Experimental Protocols: In Vivo Models

NMDA-Induced Seizure Model in Rats

This model assesses the functional NMDA receptor antagonism of a compound in vivo by its ability to prevent seizures induced by direct administration of NMDA.

  • Animal Preparation: Rats are anesthetized and surgically implanted with a cannula into a cerebral ventricle (intracerebroventricular, ICV) to allow for direct drug administration to the brain.

  • Drug Administration: The test compounds (e.g., Dextromethorphan analogs) are administered via the ICV cannula. This route is often chosen to bypass the blood-brain barrier and mitigate the effects of peripheral metabolism.[3]

  • Seizure Induction: After a set period, a seizure-inducing dose of NMDA is administered through the same cannula.

  • Behavioral Observation: The animals are observed for convulsive behaviors, and the potency of the test compound is determined by its ability to prevent or delay the onset of these seizures.

  • Correlation Analysis: The anticonvulsant potencies are then correlated with the in vitro binding affinities of the compounds for the NMDA and other receptors (like sigma-1 and sigma-2) to determine the primary mechanism of action.[3]

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

This is a common model for evaluating the neuroprotective effects of drugs in the context of ischemic stroke.

  • Procedure: In this surgical procedure, the middle cerebral artery of a rodent (mouse or rat) is temporarily blocked, usually with a fine filament. This occlusion stops blood flow to a specific region of the brain, inducing ischemic injury.

  • Reperfusion: After a defined period (e.g., 2 hours), the filament is withdrawn to allow blood flow to return to the affected brain region (reperfusion), which mimics the clinical situation in stroke.[11]

  • Drug Treatment: The neuroprotective agent being tested can be administered before, during, or after the ischemic event.

  • Outcome Assessment: After a survival period (e.g., 24 hours), the extent of brain damage is assessed.[11] This can be done by staining brain slices to measure the infarct volume or by evaluating the animal's neurological deficits using behavioral tests.

Correlation Between In Vitro and In Vivo Activity

A strong positive correlation exists between the in vitro affinity of Dextrorphan and its analogs for the NMDA receptor and their in vivo anticonvulsant activity.[3] This indicates that NMDA receptor antagonism is the primary mechanism for these effects.

However, several factors can influence this correlation:

  • Pharmacokinetics: Dextromethorphan is rapidly absorbed and metabolized to Dextrorphan.[1] The rate and extent of this conversion, which can vary between individuals and species, significantly impact the concentration of the active compound that reaches the brain.

  • Blood-Brain Barrier (BBB) Permeability: The ability of Dextrorphan to cross the BBB and accumulate in the central nervous system is a critical determinant of its in vivo efficacy. Poor BBB penetration can lead to a disconnect between high in vitro potency and low in vivo activity.

  • Off-Target Effects: Dextromethorphan and Dextrorphan bind to other receptors, such as sigma-1 and serotonin transporters, which could contribute to their overall pharmacological profile in vivo.[1] These off-target activities may not be captured in highly specific in vitro assays focused solely on the NMDA receptor.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Drug Evaluation Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.